![molecular formula C16H16ClNO6S B2543214 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate CAS No. 1018156-97-2](/img/structure/B2543214.png)
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonate ester that belongs to the family of phenyl compounds. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
Scientific Research Applications
- ACDBS serves as a valuable building block in organic synthesis. Its pinacol boronic ester moiety allows for Suzuki–Miyaura coupling reactions, which are essential for creating complex organic molecules .
- Additionally, protodeboronation of alkyl boronic esters using a radical approach has been explored. This method enables the removal of the boron moiety, expanding the scope of boron chemistry .
- The catalytic protodeboronation of alkyl boronic esters, combined with a Matteson–CH₂–homologation, allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown .
- Boronic acids and their esters, including ACDBS , have potential applications in drug design and neutron capture therapy. However, their stability in water remains a challenge .
- Efforts have been made to study the pharmacological activities of newly synthesized derivatives containing the ACDBS scaffold. These derivatives may combat drug resistance in pathogens and cancer cells .
- ACDBS has been utilized in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .
- The boron moiety in ACDBS can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. Its stability makes it attractive for chemical transformations .
Organic Synthesis and Catalysis
Hydromethylation of Alkenes
Drug Design and Delivery
Antimicrobial and Anticancer Research
Total Synthesis of Natural Products
Functional Group Transformations
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets .
properties
IUPAC Name |
(4-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-10(19)18-11-4-6-12(7-5-11)24-25(20,21)16-9-14(22-2)13(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOHHIGEYVGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |
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